![molecular formula C14H17NO4 B13443965 (E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrile functional group
Métodos De Preparación
The synthesis of (E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile typically involves several steps, starting from commercially available precursors. The synthetic route may include:
Formation of the phenyl ring: The phenyl ring with methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Methoxymethylation: The methoxymethyl group can be added through a reaction with methoxymethyl chloride in the presence of a base.
Deuteration: The trideuteriomethoxy group can be introduced by using deuterated reagents in the methoxylation step.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile involves its interaction with molecular targets, which may include enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, such as its role in a biological system or its reactivity in a chemical process.
Comparación Con Compuestos Similares
Similar compounds to (E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile include other methoxy-substituted phenyl compounds and nitriles These compounds may share similar reactivity and applications but differ in their specific substituents and structural features
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
Clave InChI |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)/C=C(/COC)\C#N)OC |
SMILES canónico |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



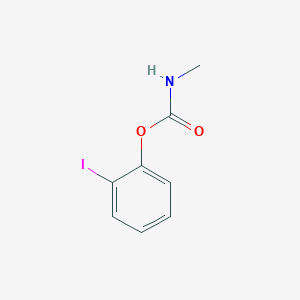
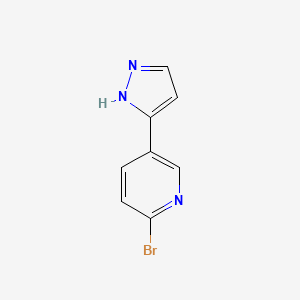
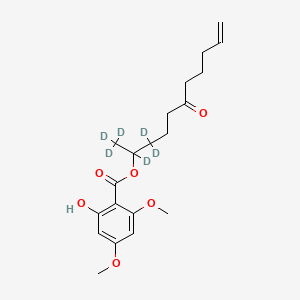
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
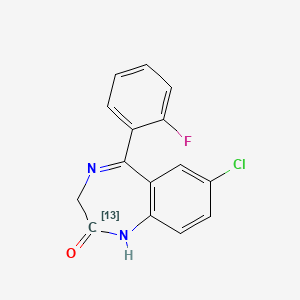

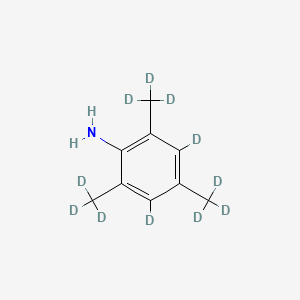




![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
